Mat2A-IN-6

Description

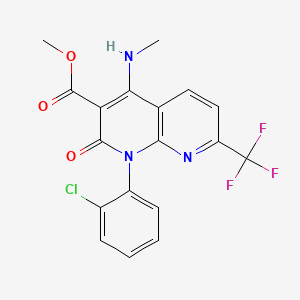

Structure

3D Structure

Properties

Molecular Formula |

C18H13ClF3N3O3 |

|---|---|

Molecular Weight |

411.8 g/mol |

IUPAC Name |

methyl 1-(2-chlorophenyl)-4-(methylamino)-2-oxo-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C18H13ClF3N3O3/c1-23-14-9-7-8-12(18(20,21)22)24-15(9)25(11-6-4-3-5-10(11)19)16(26)13(14)17(27)28-2/h3-8,23H,1-2H3 |

InChI Key |

XYANVSKVJNKBPQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=O)N(C2=C1C=CC(=N2)C(F)(F)F)C3=CC=CC=C3Cl)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of MAT2A Inhibition in MTAP-Deleted Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective targeting of cancer-specific vulnerabilities represents a paradigm shift in oncology. One of the most promising synthetic lethal relationships to emerge is the inhibition of methionine adenosyltransferase 2A (MAT2A) in cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. The MTAP gene is frequently co-deleted with the CDKN2A tumor suppressor gene in approximately 15% of all human cancers, leading to aggressive tumors with poor prognoses.[1][2][3] This guide elucidates the intricate mechanism of action of MAT2A inhibitors, such as Mat2A-IN-6 and its clinical-stage counterparts AG-270 and IDE397, in this specific molecular context. We will delve into the underlying signaling pathways, present key quantitative data from preclinical and clinical studies, and outline the experimental methodologies that have been pivotal in unraveling this therapeutic strategy.

The Synthetic Lethal Interaction of MAT2A and MTAP

The concept of synthetic lethality, where the loss of two genes is lethal to a cell but the loss of either one alone is not, forms the foundation of this targeted therapy.[4][5] In healthy cells, MTAP plays a crucial role in the methionine salvage pathway by metabolizing methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate. However, in MTAP-deleted cancers, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[6][7][8]

This accumulation of MTA is a key event, as MTA is a potent and selective endogenous inhibitor of the protein arginine methyltransferase 5 (PRMT5).[6][7] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, thereby regulating essential cellular processes such as mRNA splicing, signal transduction, and DNA damage repair.[7][8] The elevated MTA levels in MTAP-deleted cells partially inhibit PRMT5 activity, creating a state of vulnerability where the cancer cells become exquisitely dependent on the remaining PRMT5 function for survival.[6][8]

MAT2A Inhibition: Exploiting the Vulnerability

MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions in the cell, including those catalyzed by PRMT5.[4][7][8] The partially inhibited PRMT5 in MTAP-deleted cancer cells exhibits a heightened dependence on SAM concentration to maintain its residual activity.[8]

This is where MAT2A inhibitors come into play. By blocking the function of MAT2A, these small molecules drastically reduce the intracellular pool of SAM.[1][2][9] This reduction in the available methyl donor substrate further cripples the already compromised PRMT5, pushing its activity below a threshold required for cell viability. This targeted approach selectively induces cell death in MTAP-deleted cancer cells while sparing normal cells with functional MTAP, which do not have the MTA-induced PRMT5 vulnerability.[10]

Signaling Pathway of MAT2A Inhibition in MTAP-Deleted Cancers

Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.

Downstream Consequences of MAT2A Inhibition

The profound inhibition of PRMT5 activity following MAT2A blockade in MTAP-deleted cancers triggers a cascade of downstream cellular events that collectively contribute to the anti-tumor effect.

-

mRNA Splicing Perturbations: PRMT5 is a key component of the spliceosome, and its activity is essential for proper pre-mRNA splicing. Reduced PRMT5 function leads to widespread splicing defects, resulting in the production of non-functional or toxic protein isoforms.[1][2][11]

-

DNA Damage and Mitotic Defects: The disruption of normal splicing and other PRMT5-mediated processes ultimately leads to the accumulation of DNA damage and defects in mitosis.[1][2][11] This provides a strong rationale for combining MAT2A inhibitors with DNA-damaging agents or anti-mitotic drugs like taxanes for synergistic therapeutic effects.[2]

-

Induction of Apoptosis: The culmination of these cellular insults is the activation of apoptotic pathways, leading to programmed cell death specifically in the MTAP-deleted cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of MAT2A inhibitors in MTAP-deleted cancers.

Table 1: Preclinical Activity of MAT2A Inhibitors

| Compound | Cell Line (MTAP status) | Assay | IC50 / Effect | Reference |

| AG-270 | HCT116 (MTAP-/-) | Cell Proliferation | 260 nM | [5] |

| AG-270 | Multiple MTAP-deleted cell lines | Cell Proliferation | Robust decrease | [12] |

| IDE397 | MTAP-/- models | Anti-tumor activity | Selective | [13] |

| FIDAS V | LM cells | ATP Synthesis | Significant decrease | [14] |

| shMAT2A | SM cells | MAT2A expression | 81-85% knockdown | [14] |

Table 2: Clinical Trial Data for MAT2A Inhibitors

| Compound | Phase | Patient Population | Key Findings | Reference |

| AG-270/S095033 | I | Advanced solid tumors with MTAP deletion | Maximal reduction in plasma SAM: 54-70%; 2 partial responses; 5 stable disease ≥16 weeks | [9][12][15] |

| IDE397 | I | MTAP-deleted urothelial and lung cancer | Overall response rate: ~39%; Disease control rate: ~94% | [12] |

Key Experimental Protocols

The elucidation of the MAT2A-MTAP synthetic lethal axis has been driven by a range of sophisticated experimental techniques.

shRNA Screening

-

Objective: To identify genes that are essential for the survival of MTAP-deleted cancer cells.

-

Methodology: A library of short hairpin RNAs (shRNAs) targeting thousands of genes is introduced into both MTAP-wildtype and MTAP-deleted cancer cell lines. The relative abundance of each shRNA is measured over time. shRNAs that are depleted in the MTAP-deleted cells but not in the wildtype cells point to genes that represent synthetic lethal targets. MAT2A and PRMT5 were identified as top hits in such screens.[6][7]

Metabolomic and Biochemical Profiling

-

Objective: To understand the metabolic consequences of MTAP deletion and the mechanism of PRMT5 inhibition.

-

Methodology: Mass spectrometry-based metabolomics is used to quantify the levels of metabolites, such as MTA and SAM, in MTAP-wildtype and MTAP-deleted cells. Biochemical assays are employed to measure the enzymatic activity of a panel of methyltransferases in the presence of MTA, which confirmed MTA as a potent and selective inhibitor of PRMT5.[6]

RNA Sequencing and Proteomics

-

Objective: To characterize the downstream effects of MAT2A inhibition on gene expression and protein landscape.

-

Methodology: RNA sequencing (RNA-seq) is performed on MTAP-deleted cells treated with a MAT2A inhibitor to identify changes in gene expression and, importantly, widespread alterations in mRNA splicing patterns.[1][2] Proteomics techniques are used to analyze global changes in protein expression and post-translational modifications, such as symmetric dimethylarginine (SDMA) levels, which are a direct measure of PRMT5 activity.[1][12]

Experimental Workflow for a Preclinical Study

Caption: A typical preclinical experimental workflow for evaluating a MAT2A inhibitor.

Conclusion and Future Directions

The inhibition of MAT2A in MTAP-deleted cancers is a prime example of a precision medicine approach that exploits a specific tumor vulnerability. The mechanism of action is well-defined, with a clear molecular rationale and compelling preclinical and emerging clinical data. Future research will likely focus on:

-

Combination Therapies: Exploring synergistic combinations of MAT2A inhibitors with other targeted agents or chemotherapies to enhance efficacy and overcome potential resistance mechanisms.[13][16]

-

Biomarker Development: Identifying predictive biomarkers beyond MTAP deletion that can further refine the patient population most likely to benefit from this therapy.[13]

-

Understanding Resistance: Investigating the mechanisms by which tumors may develop resistance to MAT2A inhibition to devise strategies to circumvent it.[9]

References

- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. search.syr.edu [search.syr.edu]

- 3. annualreviews.org [annualreviews.org]

- 4. ideayabio.com [ideayabio.com]

- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/RIOK1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]

- 8. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]

- 10. researchgate.net [researchgate.net]

- 11. | BioWorld [bioworld.com]

- 12. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Methionine adenosyltransferase2A inhibition restores metabolism to improve regenerative capacity and strength of aged skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel MAT2A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of novel Methionine Adenosyltransferase 2A (MAT2A) inhibitors, exemplified by the potent compound Mat2A-IN-6. It is intended to serve as a detailed resource for professionals in the field of oncology drug development.

Introduction: MAT2A as a Therapeutic Target in Oncology

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2][3][4][5] SAM is the universal methyl donor for a vast number of cellular methylation reactions, including the methylation of DNA, RNA, histones, and other proteins, playing a fundamental role in cell proliferation and survival.[4][5][6][7]

In the context of oncology, MAT2A has emerged as a highly promising therapeutic target, particularly for cancers harboring a specific genetic deletion. Approximately 15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma, feature a homozygous co-deletion of the Methylthioadenosine Phosphorylase (MTAP) gene along with the adjacent CDKN2A tumor suppressor gene on chromosome 9p21.[1][8][9] This genetic event is associated with aggressive tumors and poor prognoses.[1]

The loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA).[1] MTA is a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][4][10] This partial inhibition of PRMT5 makes these cancer cells uniquely and highly dependent on the MAT2A-driven synthesis of SAM to maintain sufficient PRMT5 activity for survival.[1][6] This dependency creates a synthetic lethal relationship: while inhibiting MAT2A has a minimal effect on normal cells with functional MTAP, it is selectively lethal to MTAP-deleted cancer cells.[1][4][10][11][12][13] This selective vulnerability provides a clear therapeutic window for MAT2A inhibitors.

Discovery of Novel Allosteric MAT2A Inhibitors

The initial development of MAT2A inhibitors, such as PF-9366, faced challenges. A cellular feedback mechanism would respond to MAT2A inhibition by upregulating the expression of the MAT2A gene, thereby blunting the inhibitor's effectiveness.[1][14] To overcome this, subsequent efforts focused on identifying more potent compounds capable of overriding this feedback loop. This led to the development of AG-270, a potent and orally bioavailable MAT2A inhibitor that has advanced into clinical trials.[1][10][12]

Further drug discovery efforts, utilizing strategies like fragment-based screening and structure-based drug design, have sought to identify novel chemical scaffolds with improved potency and pharmacokinetic properties.[10][11][15] One such effort led to the discovery of a series of compounds based on a 3H-pyrido[1,2-c]pyrimidin-3-one scaffold. Through systematic structure-activity relationship (SAR) exploration, this work produced this compound (referred to in literature as compound 30), a highly potent inhibitor with a favorable in vivo profile.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step chemical process starting from commercially available materials. The key steps involve the construction of the core 3H-pyrido[1,2-c]pyrimidin-3-one scaffold followed by the addition of necessary side chains.

The synthetic route reported in the literature proceeds as follows[1]:

-

Bromination: Commercially available 2-fluoro-3-methylpyridine is treated with N-Bromosuccinimide (NBS) to yield the brominated intermediate.

-

Cyanation: The bromine atom is then displaced with a cyano group via nucleophilic substitution.

-

Palladium-Catalyzed Coupling: A Suzuki or similar palladium-catalyzed cross-coupling reaction is used to connect the pyridine core with 2-bromo-4-(trifluoromethyl)pyridine.

-

Hydrolysis: The cyano group is hydrolyzed under strong acidic conditions (e.g., concentrated sulfuric acid) to form a carboxamide intermediate.

-

Urea Formation: The carboxamide intermediate reacts with isocyanatocyclopropane to construct a urea linkage.

-

Cyclization: Finally, an iodine-mediated intramolecular cyclization reaction yields the final product, this compound, with the characteristic 3H-pyrido[1,2-c]pyrimidin-3-one core.

Mechanism of Action

This compound and similar compounds are allosteric inhibitors, meaning they bind to a site on the MAT2A enzyme that is distinct from the active site where methionine and ATP bind.[1][2][14] This allosteric binding induces a conformational change in the enzyme that inhibits its catalytic activity, specifically preventing the release of the product, SAM.[12]

In MTAP-deleted cancer cells, the consequences of MAT2A inhibition are profound and cascade through a specific signaling pathway:

-

SAM Depletion: Inhibition of MAT2A leads to a significant and sustained reduction in the intracellular levels of SAM.[1][6][8][12]

-

PRMT5 Inhibition: As SAM is the essential substrate for PRMT5, its depletion results in the potent inhibition of PRMT5's methyltransferase activity. This effect is exacerbated by the baseline PRMT5 inhibition from accumulated MTA.[1][6][8][10]

-

Splicing Perturbations: PRMT5 is critical for the proper methylation of components of the spliceosome. Reduced PRMT5 activity leads to widespread defects in pre-mRNA splicing.[6][8]

-

DNA Damage and Mitotic Defects: The disruption of normal splicing and other PRMT5-dependent processes ultimately leads to an accumulation of DNA damage and defects in mitosis.[6][8]

-

Apoptosis: The culmination of these cellular insults triggers programmed cell death (apoptosis), leading to the selective killing of MTAP-deleted cancer cells.[6]

Quantitative Data Presentation

The efficacy of novel MAT2A inhibitors is quantified through a series of in vitro and in vivo experiments.

Table 1: Comparative In Vitro Potency of MAT2A Inhibitors

| Compound | MAT2A Enzymatic IC50 (nM) | HCT-116 MTAP-/- Cell Proliferation IC50 (nM) | Reference |

|---|---|---|---|

| This compound (Cpd 30) | Data not explicitly provided, but described as potent | 273 | [1] |

| AG-270 | ~7 | ~20-50 | [1][12] |

| PF-9366 | 8 | >25,000 | [1][2] |

| Compound 28 (AstraZeneca) | 25 | 250 | [10] |

| Hit Compound 9 (Spirocyclic) | 7 | 17 |[11][13] |

Table 2: Pharmacokinetic Properties of this compound (Compound 30)

| Species | Dose (mg/kg, p.o.) | T½ (h) | Tmax (h) | Cmax (ng/mL) | AUC0-last (ng·h/mL) |

|---|---|---|---|---|---|

| Rat | 10 | 3.0 | 3.3 | 2823 | 16244 |

| Dog | 3 | 2.6 | 1.3 | 1677 | 9312 |

Data derived from reference[1].

Table 3: In Vivo Efficacy of this compound in HCT-116 MTAP-/- Xenograft Model

| Compound | Dose (mg/kg, p.o., qd) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) | Tumor SAM Reduction |

|---|---|---|---|---|

| This compound (Cpd 30) | 20 | 21 | 60% | 79% |

| AG-270 | 50 | 21 | 43% | Not reported in direct comparison |

Data derived from reference[1].

Key Experimental Protocols

This section outlines the methodologies for the essential assays used to characterize MAT2A inhibitors.

6.1. MAT2A Enzymatic Inhibition Assay (Colorimetric)

This assay measures the activity of purified recombinant MAT2A enzyme by detecting the amount of inorganic phosphate (Pi) released during the conversion of ATP to SAM.[16][17][18]

-

Principle: MAT2A catalyzes the reaction: Methionine + ATP → SAM + Pyrophosphate (PPi) + Phosphate (Pi). The amount of Pi produced is directly proportional to enzyme activity.

-

Materials: Purified recombinant MAT2A enzyme, L-Methionine, ATP, MAT2A assay buffer, test inhibitor compounds, and a colorimetric phosphate detection reagent (e.g., Malachite Green-based).

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

-

In a 96-well or 384-well plate, add the diluted inhibitor or vehicle control.

-

Add a solution of MAT2A enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes at room temperature) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a master mix containing the substrates, L-Methionine and ATP.

-

Incubate the reaction for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction and measure the generated phosphate by adding the colorimetric detection reagent.

-

Read the absorbance at the appropriate wavelength (e.g., ~620 nm).

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

6.2. Cell Proliferation Assay

This assay determines the effect of MAT2A inhibitors on the growth of cancer cells, particularly comparing MTAP-deleted cells to their wild-type counterparts.

-

Principle: Quantify the number of viable cells after a period of incubation with the inhibitor.

-

Materials: HCT-116 MTAP-/- cancer cell line, appropriate cell culture medium and supplements, test inhibitor, and a viability reagent (e.g., CellTiter-Glo®, which measures ATP content).

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test inhibitor (typically in a serial dilution). Include a vehicle-only control.

-

Incubate the cells for a prolonged period (e.g., 72 to 120 hours) to allow for effects on proliferation to manifest.

-

At the end of the incubation, add the cell viability reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence for CellTiter-Glo®) using a plate reader.

-

Normalize the data to the vehicle control and calculate the IC50 value, representing the concentration of inhibitor required to reduce cell proliferation by 50%.

-

6.3. In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of a MAT2A inhibitor in a living animal model.

-

Principle: Monitor the growth of human tumors implanted in immunocompromised mice that are treated with the test compound.

-

Materials: Immunocompromised mice (e.g., nude or SCID), HCT-116 MTAP-/- tumor cells, vehicle formulation, test inhibitor (e.g., this compound), calipers for tumor measurement.

-

Procedure:

-

Implant a suspension of HCT-116 MTAP-/- cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable, pre-determined size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound at 20 mg/kg, AG-270 at 50 mg/kg).

-

Administer the treatment daily (qd) via the specified route (e.g., oral gavage, p.o.).

-

Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor animal body weight regularly (e.g., twice weekly) for the duration of the study (e.g., 21 days).

-

At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

-

Optionally, at specific time points after the final dose, tumors can be harvested to measure the concentration of SAM to confirm target engagement in vivo.[1]

-

References

- 1. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. libsearch.bethel.edu [libsearch.bethel.edu]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of novel MAT2A inhibitors by an allosteric site-compatible fragment growing approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

The Synthetic Lethal Dance: A Technical Guide to Mat2A-IN-6's Efficacy in MTAP-Deleted Cancers

For Immediate Release

Cambridge, MA – November 8, 2025 – A deep dive into the synthetic lethal relationship between the inhibition of methionine adenosyltransferase 2A (MAT2A) and the deletion of methylthioadenosine phosphorylase (MTAP) in cancer cells reveals a promising therapeutic avenue. This technical guide elucidates the core mechanism of action, presents key preclinical data for MAT2A inhibitors such as Mat2A-IN-6 and its analogs (e.g., AG-270, IDE397), and provides detailed experimental protocols for researchers in the field of oncology and drug development.

Executive Summary

The codeletion of the MTAP gene with the tumor suppressor CDKN2A, occurring in approximately 15% of human cancers, creates a unique metabolic vulnerability.[1][2][3] These cancer cells accumulate high levels of methylthioadenosine (MTA), a substrate for MTAP. This accumulation of MTA competitively inhibits the protein arginine methyltransferase 5 (PRMT5), a crucial enzyme for cell survival.[4][5][6][7] While partial inhibition of PRMT5 is not sufficient to halt cancer growth, the subsequent inhibition of MAT2A, the enzyme responsible for producing S-adenosylmethionine (SAM), the essential cofactor for PRMT5, proves to be synthetically lethal.[4][5][8] MAT2A inhibitors drastically reduce the intracellular SAM pool, leading to a critical decline in PRMT5 activity and ultimately, selective cell death in MTAP-deleted tumors.[1][4][9]

Core Signaling Pathway: The MAT2A-PRMT5 Axis in MTAP-Deleted Cells

The synthetic lethal interaction hinges on the delicate balance of MTA and SAM and their opposing effects on PRMT5 activity. In normal cells, MTAP efficiently clears MTA, maintaining low intracellular levels. However, in MTAP-deleted cancer cells, MTA accumulates and acts as a natural inhibitor of PRMT5. This renders the cells highly dependent on the MAT2A-produced SAM to maintain sufficient PRMT5 function for survival. The introduction of a MAT2A inhibitor tips this balance, leading to a catastrophic loss of PRMT5 activity and subsequent cell death.

Quantitative Data Summary

The selective efficacy of MAT2A inhibitors in MTAP-deleted cancer cells has been demonstrated through various preclinical studies. The following tables summarize key quantitative data for representative MAT2A inhibitors.

Table 1: In Vitro Antiproliferative Activity of MAT2A Inhibitors

| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |

| AG-270 | HCT116 | -/- | ~100 | [9] |

| AG-270 | HCT116 | +/+ | >10,000 | [10] |

| Compound 30 | HCT-116 | -/- | Not specified, but potent | [5] |

| IDE397 | HCT116 | -/- | Potent, selective inhibition | [11] |

| IDE397 | MTAP-deleted cell lines | -/- | Synergistic with PRMT5i | [7] |

Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models

| Compound | Xenograft Model | MTAP Status | Dose | Tumor Growth Inhibition (TGI) | Reference |

| Compound 30 | HCT-116 | -/- | 20 mg/kg, qd | 60% | [5] |

| AG-270 | HCT-116 | -/- | 50 mg/kg, qd | 43% | [5] |

| IDE397 | RT112/84 (Bladder CDX) | -/- | 10 mg/kg, QD | Significant | [12] |

| IDE397 | MTAP-deleted PDX models | -/- | Not specified | Consistent TGI >60% | [11] |

Table 3: Pharmacodynamic Biomarker Changes Upon MAT2A Inhibition

| Compound | Model | MTAP Status | Biomarker | Change | Reference |

| Compound 30 | HCT-116 Xenograft | -/- | Tumor SAM | 79% reduction | [5] |

| MTDIA + AG-270 | HT-29 cells | +/+ | Intracellular SAM | 6.3-fold decrease | [10] |

| MTDIA + AG-270 | HT-29 cells | +/+ | Intracellular MTA | 5.5-fold increase | [10] |

| MTDIA + AG-270 | HT-29 cells | +/+ | SDMA levels | >90% reduction | [10] |

| IDE397 | MTAP-/- cell lines | -/- | MTA/SAM ratio | Elevated | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the investigation of MAT2A-MTAP synthetic lethality.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed cells (e.g., HCT116 MTAP+/+ and MTAP-/-) in a 96-well plate at a density of 1 x 10³ cells per well and incubate overnight.[10]

-

Treatment: Treat cells with a serial dilution of the MAT2A inhibitor (e.g., AG-270 from 1 nM to 10 µM).[10] Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified incubator with 5% CO2.[10]

-

Reagent Addition:

-

For MTS assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[13]

-

For MTT assay: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Afterwards, carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO).

-

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[10][13]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Western Blotting for SDMA Levels

This technique is used to detect and quantify the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells with RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[10]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against SDMA (specific antibody and dilution to be optimized) overnight at 4°C with gentle agitation. Also, probe for a loading control like GAPDH or β-actin.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative SDMA levels, normalized to the loading control.[10]

Co-Immunoprecipitation (Co-IP) of MAT2A and PRMT5

Co-IP is used to investigate the physical interaction between MAT2A and PRMT5.

Logical Relationship Diagram:

Protocol:

-

Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., containing 0.5-1% NP-40 or Triton X-100) to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and incubate the supernatant with a primary antibody against MAT2A or an isotype control IgG overnight at 4°C.

-

Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against PRMT5 and MAT2A.

Conclusion and Future Directions

The synthetic lethal strategy of targeting MAT2A in MTAP-deleted cancers represents a significant advancement in precision oncology. The robust preclinical data for MAT2A inhibitors like AG-270 and IDE397 have paved the way for clinical investigations.[14][15][16] Future research should focus on identifying additional biomarkers of response and resistance, exploring rational combination therapies to enhance efficacy and overcome potential resistance mechanisms, and expanding the application of this therapeutic strategy to a broader range of MTAP-deleted malignancies.[7][11] The detailed protocols and data presented in this guide are intended to facilitate these ongoing efforts and accelerate the translation of this promising therapeutic approach to the clinic.

References

- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. search.syr.edu [search.syr.edu]

- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. ideayabio.com [ideayabio.com]

- 9. researchgate.net [researchgate.net]

- 10. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. filecache.investorroom.com [filecache.investorroom.com]

- 12. filecache.investorroom.com [filecache.investorroom.com]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. ir.ideayabio.com [ir.ideayabio.com]

- 16. IDEAYA Reports Positive Interim Phase 1 Data of IDE397 in MTAP-Deletion Cancers at EORTC-NCI-AACR 2024 [synapse.patsnap.com]

The Role of PRMT5 in the Context of Mat2A-IN-6 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine Adenosyltransferase 2A (MAT2A) and Protein Arginine Methyltransferase 5 (PRMT5) have emerged as critical targets in oncology, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This technical guide provides an in-depth overview of the intricate relationship between MAT2A and PRMT5 and the therapeutic implications of targeting MAT2A with inhibitors such as Mat2A-IN-6. We will explore the underlying molecular mechanisms, present key preclinical data, and provide detailed experimental protocols for the assays cited herein. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in this promising area of precision medicine.

Introduction: The MAT2A-PRMT5 Axis in MTAP-Deleted Cancers

Cancer cells often exhibit altered metabolic pathways to sustain their rapid proliferation. One such pathway is the methionine cycle, where MAT2A is a key enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions.[1][2] These reactions, catalyzed by methyltransferases, are crucial for regulating gene expression, RNA splicing, and signal transduction.[2]

PRMT5 is a type II protein arginine methyltransferase that plays a pivotal role in symmetrically dimethylating arginine residues on both histone and non-histone proteins, thereby influencing various cellular processes, including epigenetic regulation and mRNA splicing.[3]

A significant breakthrough in targeting this axis came with the discovery of the synthetic lethal relationship between the inhibition of MAT2A or PRMT5 and the deletion of the MTAP gene. MTAP is an enzyme in the methionine salvage pathway. Its deletion, often co-occurring with the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA), a byproduct of polyamine synthesis. MTA is a potent endogenous inhibitor of PRMT5.[4] Consequently, MTAP-deleted cancer cells become exquisitely dependent on the MAT2A-PRMT5 axis for survival, creating a therapeutic vulnerability.[4][5]

This compound is a potent and selective inhibitor of MAT2A.[1][6] By inhibiting MAT2A, this compound reduces the intracellular pool of SAM. In MTAP-deleted cancer cells, this reduction in SAM, coupled with the already present MTA-mediated inhibition of PRMT5, leads to a significant suppression of PRMT5 activity. This dual hit on PRMT5 disrupts essential cellular processes, such as mRNA splicing, and ultimately triggers cell death in cancer cells while sparing normal, MTAP-proficient cells.[5][7]

Signaling Pathways and Experimental Workflows

The MAT2A-PRMT5 Signaling Pathway in MTAP-Deleted Cancers

The following diagram illustrates the core signaling pathway involving MAT2A and PRMT5 in the context of MTAP deletion and the mechanism of action of this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow to assess the efficacy and mechanism of action of a MAT2A inhibitor like this compound.

Quantitative Data Summary

While specific quantitative data for this compound is detailed in patent WO2021254529A1, this section provides a template and representative data from studies on other potent and selective MAT2A inhibitors to illustrate the expected outcomes.

Table 1: In Vitro MAT2A Inhibition

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | MAT2A | Biochemical | Data in patent | WO2021254529A1 |

| AG-270 | MAT2A | Biochemical | <50 | [4] |

| PF-9366 | MAT2A | Biochemical | 420 | [8] |

| IDE397 | MAT2A | Biochemical | ~10 | [9] |

Table 2: Anti-proliferative Activity in MTAP-deleted vs. MTAP-wildtype Cancer Cell Lines

| Cell Line | MTAP Status | Compound | Assay Type | IC50 (nM) | Reference |

| HCT116 | MTAP -/- | This compound | Cell Viability | Data in patent | WO2021254529A1 |

| HCT116 | MTAP +/+ | This compound | Cell Viability | Data in patent | WO2021254529A1 |

| HCT116 | MTAP -/- | AG-270 | Cell Viability | ~260 | |

| HCT116 | MTAP +/+ | AG-270 | Cell Viability | >10,000 | |

| NCI-H522 | MTAP -/- | SCR-7952 | Cell Viability | 34.4 | [4] |

| NCI-H522 | MTAP +/+ | SCR-7952 | Cell Viability | 487.7 | [4] |

Table 3: Effect of MAT2A Inhibition on PRMT5 Activity Marker (Symmetric Di-methyl Arginine - SDMA)

| Cell Line | MTAP Status | Treatment | Effect on SDMA Levels | Reference |

| MTAP-deleted | -/- | This compound | Expected significant reduction | WO2021254529A1 |

| MTAP-wildtype | +/+ | This compound | Expected minimal to no change | WO2021254529A1 |

| Glioma Cells | -/- | MAT2A inhibitor | Significant reduction | |

| Glioma Cells | +/+ | MAT2A inhibitor | No significant change |

Detailed Experimental Protocols

In Vitro MAT2A Enzyme Inhibition Assay

This protocol is adapted from commercially available kits and published literature to determine the half-maximal inhibitory concentration (IC50) of a test compound against MAT2A.

-

Principle: The assay measures the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction, or directly measures the remaining ATP.

-

Materials:

-

Recombinant human MAT2A enzyme

-

L-Methionine

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of MAT2A enzyme solution (at 2x final concentration) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a substrate mix containing L-methionine and ATP (at 2x final concentration).

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Cell Viability Assay (MTT/MTS)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the amount of which is proportional to the number of viable cells.

-

Materials:

-

MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair)

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for 72-96 hours.

-

Add MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blotting for SDMA Levels

This protocol is used to assess the intracellular activity of PRMT5 by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5-mediated methylation.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for SDMA.

-

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-SDMA)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.

-

Co-Immunoprecipitation (Co-IP) for PRMT5-Mat2A Interaction

This protocol is designed to investigate the potential physical interaction between PRMT5 and MAT2A within the cell.

-

Principle: An antibody against a "bait" protein (e.g., PRMT5) is used to pull down the bait and any associated "prey" proteins (e.g., MAT2A) from a cell lysate. The presence of the prey protein is then detected by western blotting.

-

Materials:

-

Cell lysate

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)

-

Primary antibody against the bait protein (e.g., anti-PRMT5)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibody against the prey protein (e.g., anti-MAT2A) for western blotting

-

-

Procedure:

-

Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-PRMT5 antibody or an isotype control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

-

Analyze the eluates by western blotting using an anti-MAT2A antibody to detect the co-immunoprecipitated protein.

-

Conclusion

The synthetic lethal relationship between MAT2A/PRMT5 inhibition and MTAP deletion represents a highly promising therapeutic strategy for a significant subset of cancers. This compound is a potent inhibitor of MAT2A that is expected to show selective anti-proliferative activity in MTAP-deleted cancer cells. The mechanism of action is predicted to involve the reduction of intracellular SAM levels, leading to a profound inhibition of PRMT5 activity and subsequent disruption of critical cellular processes. This technical guide provides the foundational knowledge and detailed experimental protocols to enable further research and development of MAT2A inhibitors as a targeted therapy for MTAP-deficient tumors. The quantitative data presented for similar compounds, along with the detailed methodologies, offer a robust framework for the preclinical evaluation of this compound and other novel agents in this class. Further investigation into the specifics of this compound, as detailed in patent WO2021254529A1, will be crucial for its continued development.

References

- 1. assaygenie.com [assaygenie.com]

- 2. A patent review of MAT2a inhibitors (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Efficacy of Mat2A Inhibitors: A Technical Overview

This guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of Methionine Adenosyltransferase 2A (Mat2A) inhibitors. The information presented is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology and drug discovery. This document details the mechanism of action, experimental protocols, and key efficacy data for representative Mat2A inhibitors, presented as a proxy for a specific, though not publicly documented, inhibitor "Mat2A-IN-6".

Introduction to Mat2A Inhibition

Methionine Adenosyltransferase 2A (Mat2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[1][2][3] These reactions are fundamental to cellular processes, including epigenetic regulation, DNA repair, and signal transduction.[4][5] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become exquisitely dependent on Mat2A for survival.[6][7][8] This synthetic lethal relationship has positioned Mat2A as a promising therapeutic target for the development of novel anti-cancer agents.[7][9]

Mat2A inhibitors are small molecules designed to block the enzymatic activity of Mat2A, leading to a depletion of intracellular SAM levels.[2][10] This, in turn, inhibits the function of SAM-dependent methyltransferases, most notably Protein Arginine Methyltransferase 5 (PRMT5).[8][9] The inhibition of PRMT5 disrupts critical cellular processes in cancer cells, including mRNA splicing and the regulation of oncogenic signaling pathways, ultimately leading to cell growth inhibition and apoptosis.[4][5][8]

Quantitative Efficacy of Mat2A Inhibitors

The in vitro potency of various Mat2A inhibitors has been characterized through a range of biochemical and cell-based assays. The following table summarizes key quantitative data for several representative compounds.

| Compound | Assay Type | Target/Cell Line | IC50/EC50 | Reference |

| AG-270 | Mat2A Enzyme Inhibition | Recombinant Human Mat2A | - | [11] |

| Cell Proliferation | HCT116 MTAP-null cells | - | [11] | |

| SAM Reduction | HCT116 MTAP-null cells | - | [11] | |

| PF-9366 | Mat2A Enzyme Inhibition | Recombinant Human Mat2A | 420 nM | [8] |

| Cell Proliferation | Huh-7 cells | ~10 µM | [8] | |

| SAM Reduction | Cancer Cells | 1.2 µM | [12] | |

| Compound 28 (AstraZeneca) | Symmetric Arginine Dimethylation | HCT116 MTAP knockout cells | 25 nM | [12] |

| Cell Proliferation | HCT116 MTAP knockout cells | 250 nM | [12] | |

| SCR-7952 | Cell Proliferation | HCT116 MTAP-/- xenograft | TGI 82.9% at 3.0 mg/kg | [8] |

| Compound 17 (MDPI) | Mat2A Enzyme Inhibition | Recombinant Human Mat2A | 0.43 µM | [7] |

| Cell Proliferation | HCT116 MTAP-/- cells | 1.4 µM | [7] |

Note: Specific IC50/EC50 values for AG-270 were not explicitly detailed in the provided search results, though its potent activity was noted. TGI refers to Tumor Growth Inhibition.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for Mat2A inhibitors in MTAP-deleted cancers involves the downstream inhibition of PRMT5. The following diagram illustrates this signaling pathway.

Caption: Mat2A-PRMT5 signaling pathway in MTAP-deleted cancer cells.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to evaluate the efficacy of Mat2A inhibitors.

Mat2A Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant Mat2A.

Objective: To determine the IC50 value of a test compound against Mat2A.

Materials:

-

Recombinant human Mat2A enzyme

-

ATP

-

L-Methionine

-

Assay buffer (e.g., Tris-HCl, MgCl2, KCl)

-

Detection reagent (e.g., a phosphate quantification kit)[12]

-

Test compound (e.g., this compound)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the microplate wells.

-

Add the Mat2A enzyme to the wells and incubate briefly.

-

Initiate the reaction by adding a mixture of ATP and L-methionine.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction and add the detection reagent to quantify the amount of product (e.g., phosphate) formed.

-

Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

Cell Proliferation Assay

This assay assesses the effect of a Mat2A inhibitor on the growth of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in MTAP-deleted and wild-type cell lines.

Materials:

-

MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)

-

MTAP wild-type cancer cell line (e.g., HCT116 WT)

-

Cell culture medium and supplements

-

Test compound

-

Cell viability reagent (e.g., AlamarBlue or CellTiter-Glo)[12]

-

96-well cell culture plates

Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the plates for a specified period (e.g., 5 days).[12]

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the fluorescence or luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 value.

Symmetric Di-methyl Arginine (SDMA) Western Blot

This assay measures the levels of SDMA, a downstream biomarker of PRMT5 activity, to confirm target engagement in a cellular context.[8]

Objective: To assess the effect of a Mat2A inhibitor on PRMT5 activity in cells.

Materials:

-

Cancer cell lines (MTAP-deleted and wild-type)

-

Test compound

-

Lysis buffer

-

Primary antibody against SDMA

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Treat cells with the test compound for a specified duration (e.g., 96 hours).[8]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-SDMA antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in SDMA levels.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a novel Mat2A inhibitor.

Caption: Generalized experimental workflow for Mat2A inhibitor in vitro studies.

Conclusion

The preliminary in vitro evaluation of Mat2A inhibitors is a critical step in the drug discovery process. The data generated from enzymatic and cell-based assays provide essential insights into the potency, selectivity, and mechanism of action of these compounds. The methodologies and data presented in this guide offer a foundational understanding for researchers aiming to develop novel and effective therapies targeting Mat2A for the treatment of MTAP-deleted cancers. Further in vivo studies are warranted for promising candidates to establish their therapeutic potential.

References

- 1. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 3. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 function and targeting in cancer [cell-stress.com]

- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Exploring the Pharmacodynamics of Mat2A-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to cellular homeostasis, regulating DNA, RNA, and protein methylation, which in turn govern gene expression and cell cycle control.[1] In oncology, MAT2A has emerged as a compelling therapeutic target, particularly in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[2][3]

Mat2A-IN-6 is a potent, novel inhibitor of MAT2A, identified as compound 18 in patent WO2021254529A1.[4] While specific quantitative pharmacodynamic data for this compound is not yet publicly available, this guide will provide an in-depth overview of the core pharmacodynamics of potent MAT2A inhibitors, using data from well-characterized molecules as representative examples. This document will detail the mechanism of action, target engagement, and downstream cellular consequences of MAT2A inhibition, along with detailed experimental protocols relevant to the study of this class of inhibitors.

Core Mechanism of Action: Allosteric Inhibition and Synthetic Lethality

Potent MAT2A inhibitors, including the class to which this compound belongs, are typically allosteric inhibitors. They bind to a site at the interface of the MAT2A dimer, distinct from the active site where methionine and ATP bind.[5][6] This allosteric binding locks the enzyme in a conformation that prevents the release of the product, SAM, effectively shutting down its catalytic cycle.[7]

The primary anti-cancer strategy for MAT2A inhibitors lies in the principle of synthetic lethality in MTAP-deleted tumors. The mechanism can be summarized as follows:

-

MTAP Deletion: Cancer cells with a deleted MTAP gene cannot salvage methionine from its metabolite, 5'-methylthioadenosine (MTA).

-

MTA Accumulation: This leads to a significant accumulation of MTA within the cancer cell.

-

PRMT5 Inhibition: MTA is a natural, albeit weak, inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in mRNA splicing and other cellular processes.

-

SAM Depletion via MAT2A Inhibition: The introduction of a potent MAT2A inhibitor drastically reduces the intracellular concentration of SAM.

-

Synergistic PRMT5 Inhibition: Since SAM is the substrate for PRMT5, its depletion synergizes with the MTA-mediated inhibition, leading to a profound suppression of PRMT5 activity.

-

Cellular Consequences: The downstream effects of potent MAT2A inhibition in MTAP-deleted cells include aberrant mRNA splicing, induction of DNA damage, cell cycle arrest, and ultimately, selective cancer cell death.[8][9]

Quantitative Pharmacodynamics of Representative MAT2A Inhibitors

While specific data for this compound is pending, the following tables summarize the quantitative pharmacodynamics for other well-documented MAT2A inhibitors to provide a comparative context for researchers.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| AG-270 | MAT2A | Biochemical | ~10 | [10] |

| PF-9366 | MAT2A | Biochemical | 26 | [9] |

| IDE397 | MAT2A | Biochemical | 7 | [9] |

| Compound 17 | MAT2A | Biochemical | 430 |

Table 1: Biochemical Potency of Representative MAT2A Inhibitors.

| Compound | Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |

| AG-270 | HCT116 | MTAP-null | SAM reduction | 100 | [7] |

| PF-9366 | HCT116 | MTAP-null | Proliferation | >10,000 | [9] |

| IDE397 | HCT116 | MTAP-null | Proliferation | 15 | [9] |

| Compound 17 | HCT116 | MTAP-null | Proliferation | 1,400 |

Table 2: Cellular Activity of Representative MAT2A Inhibitors in an MTAP-deleted Cancer Cell Line.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by MAT2A inhibition, a typical experimental workflow for characterizing a novel MAT2A inhibitor, and the logical relationship of the synthetic lethality mechanism.

Caption: The MAT2A signaling pathway and the impact of its inhibition.

Caption: A generalized experimental workflow for characterizing a novel MAT2A inhibitor.

Caption: The logical relationship of synthetic lethality in MTAP-deleted cancers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MAT2A inhibitors. Below are representative protocols for key experiments.

Protocol 1: MAT2A Biochemical Inhibition Assay

This protocol is adapted from commercially available assay kits and is designed to measure the enzymatic activity of MAT2A and the inhibitory potential of compounds like this compound.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human MAT2A.

Materials:

-

Recombinant human MAT2A enzyme

-

ATP solution (750 µM)

-

L-Methionine solution (750 µM)

-

5x MAT2A Assay Buffer

-

Colorimetric Detection Reagent (for measuring free phosphate)

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well microplate

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Prepare the master mix by adding the required volume of 5x MAT2A Assay Buffer, ATP, and L-Methionine to sterile water.

-

Add 5 µL of the master mix to each well of the 384-well plate.

-

Add 0.5 µL of the diluted test compound to the appropriate wells. For the positive control (no inhibition) and negative control (no enzyme) wells, add 0.5 µL of DMSO.

-

Initiate the reaction by adding 5 µL of diluted MAT2A enzyme to each well, except for the negative control wells (add assay buffer instead).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 10 µL of the Colorimetric Detection Reagent to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for color development.

-

Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm).

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Cell Proliferation Assay in MTAP-deleted Cancer Cells

This protocol outlines the methodology to assess the anti-proliferative effect of MAT2A inhibitors on cancer cells with a specific genetic background.

Objective: To determine the IC50 of a test compound for inhibiting the proliferation of an MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-).

Materials:

-

HCT116 MTAP-/- cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

96-well cell culture plates

Procedure:

-

Seed HCT116 MTAP-/- cells into 96-well plates at a density of approximately 1,000-2,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Prepare a serial dilution of the test compound in the complete growth medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) wells.

-

Incubate the plates for 72 to 120 hours.

-

Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vivo Xenograft Model Study

This protocol describes a general procedure for evaluating the in vivo efficacy of a MAT2A inhibitor in a mouse xenograft model of MTAP-deleted cancer.

Objective: To assess the anti-tumor efficacy of a test compound in a subcutaneous xenograft model using MTAP-deleted cancer cells.

Materials:

-

Female immunodeficient mice (e.g., BALB/c nude)

-

HCT116 MTAP-/- cells

-

Phosphate-buffered saline (PBS)

-

Test compound (e.g., this compound) formulated in a suitable vehicle for oral or subcutaneous administration

-

Vehicle control

Procedure:

-

Subcutaneously implant approximately 2 x 10^6 HCT116 MTAP-/- cells suspended in PBS into the right flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer the test compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., once or twice daily by oral gavage).

-

Monitor tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., SAM levels).

-

Analyze the data to determine the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound represents a promising new entrant in the field of targeted cancer therapy. While awaiting specific pharmacodynamic data, the extensive research on other potent MAT2A inhibitors provides a robust framework for understanding its likely mechanism of action and therapeutic potential. The core strategy of exploiting the synthetic lethal relationship with MTAP deletion through allosteric inhibition of MAT2A is a well-validated approach. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to characterize this compound and other novel inhibitors in this class, with the ultimate goal of translating this promising therapeutic strategy into clinical benefit for patients with MTAP-deleted cancers.

References

- 1. MAT2A Localization and Its Independently Prognostic Relevance in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAT2A | Insilico Medicine [insilico.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A patent review of MAT2a inhibitors (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Translocation of Methionine Adenosyl Transferase MAT2A and Its Prognostic Relevance for Liver Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cyagen.com [cyagen.com]

The Emerging Role of Mat2A-IN-6 in Cancer Therapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers exhibiting specific metabolic vulnerabilities. As the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, MAT2A plays a pivotal role in cellular methylation reactions essential for gene expression, protein function, and overall cell homeostasis.[1] In many cancers, including those of the stomach, colon, liver, and pancreas, MAT2A is abnormally upregulated to meet the metabolic demands of rapid proliferation.[2][3] Mat2A-IN-6 is a potent and selective inhibitor of MAT2A, showing promise in preclinical studies for its ability to reduce the proliferative activity of cancer cells, especially those with methylthioadenosine phosphorylase (MTAP) deficiency.[2][3] This technical guide provides an in-depth overview of the basic research applications of this compound in cancer cell lines, focusing on its mechanism of action, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: Synthetic Lethality in MTAP-Deficient Cancers

The primary mechanism of action for this compound and other MAT2A inhibitors lies in the concept of synthetic lethality, a phenomenon where the combination of two non-lethal genetic alterations results in cell death. This is particularly relevant in cancers with a homozygous deletion of the MTAP gene, which is co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[4]

MTAP is a key enzyme in the methionine salvage pathway, responsible for the metabolism of 5'-methylthioadenosine (MTA). In MTAP-deficient cancer cells, MTA accumulates to high levels. This accumulated MTA acts as a natural inhibitor of protein arginine methyltransferase 5 (PRMT5).[5][6] The partial inhibition of PRMT5 by MTA makes these cancer cells highly dependent on a steady supply of its substrate, SAM, for survival.

By inhibiting MAT2A, this compound blocks the primary route of SAM synthesis.[7] The resulting decrease in intracellular SAM levels further cripples the already compromised PRMT5 activity, leading to a cascade of downstream effects including impaired mRNA splicing, induction of DNA damage, and ultimately, selective cell death in MTAP-deficient cancer cells, while largely sparing normal, MTAP-proficient cells.[4][6]

Quantitative Data on MAT2A Inhibitors in Cancer Cell Lines

While specific quantitative data for this compound is not yet publicly available, the following tables summarize the activity of other well-characterized MAT2A inhibitors in various cancer cell lines. This data is illustrative of the expected potency and selectivity of this class of compounds.

Table 1: In Vitro Antiproliferative Activity of MAT2A Inhibitors

| Compound | Cell Line | MTAP Status | IC50 (µM) | Reference |

| PF-9366 | MLL-AF4 | Not specified | 10.33 | [1] |

| PF-9366 | MLL-AF9 | Not specified | 7.72 | [1] |

| PF-9366 | SEM | Not specified | 3.815 | [1] |

| PF-9366 | THP-1 | Not specified | 4.210 | [1] |

| PF-9366 | SKM-1 (non-MLLr) | Not specified | 12.75 | [1] |

| SCR-7952 | HCT116 | MTAP -/- | 0.0344 | [6] |

| SCR-7952 | HCT116 | MTAP WT | >10 | [6] |

| SCR-7952 | NCI-H838 | MTAP -/- | 0.028 | [6] |

| SCR-7952 | MIA PaCa-2 | MTAP -/- | 0.045 | [6] |

| SCR-7952 | A549 | MTAP -/- | 0.039 | [6] |

Table 2: Effect of MAT2A Inhibition on Cellular SAM Levels

| Compound | Cell Line | Treatment Duration | Effect on SAM Levels | Reference |

| SCR-7952 | HCT116 MTAP -/- | 6 hours | Dose-dependent reduction | [6] |

| MAT2A Inhibitor | LN18, U87, U251 | 48 hours | Significant suppression at 10 nM | [8] |

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of MAT2A inhibitors like this compound.

Cell Proliferation Assay (MTT/CCK-8)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., HCT116 MTAP-/- and HCT116 MTAP+/+) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 or 96 hours).

-

Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Measurement of Intracellular SAM Levels (LC-MS/MS)

Objective: To quantify the impact of this compound on the intracellular concentration of S-adenosylmethionine.

Protocol:

-

Culture cancer cells to 80-90% confluency in a 6-well plate.

-

Treat the cells with this compound at various concentrations for a defined time period (e.g., 6, 24, or 48 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Perform metabolite extraction using a suitable solvent (e.g., 80% methanol).

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify SAM levels.

-

Normalize the SAM levels to the total protein concentration or cell number.

Western Blot Analysis for Downstream Markers

Objective: To assess the effect of this compound on the downstream targets of the MAT2A-PRMT5 pathway.

Protocol:

-

Treat cancer cells with this compound as described for the SAM measurement assay.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against symmetric dimethylarginine (SDMA) (as a marker of PRMT5 activity) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: MAT2A inhibition in MTAP-deficient cancer cells.

References

- 1. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Ace Therapeutics [acetherapeutics.com]

- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 8. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mat2A-IN-6: A Representative MAT2A Inhibitor for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are fundamental to cellular homeostasis, regulating gene expression, protein function, and signal transduction. In many cancers, there is an elevated demand for SAM to support rapid cell growth and proliferation. Consequently, MAT2A has emerged as a promising therapeutic target.

A significant breakthrough in targeting MAT2A has been the discovery of its synthetic lethal relationship with methylthioadenosine phosphorylase (MTAP) deletion. MTAP deletion occurs in approximately 15% of all human cancers. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. This partial inhibition makes cancer cells with MTAP deletion exquisitely dependent on MAT2A for SAM production to maintain PRMT5 activity. Inhibition of MAT2A in these cells leads to a critical reduction in SAM levels, further suppressing PRMT5-dependent mRNA splicing and inducing DNA damage, ultimately resulting in selective cancer cell death.